molecular formula C9H10FIO3 B14062333 1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene

1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene

Cat. No.: B14062333
M. Wt: 312.08 g/mol
InChI Key: PFHTUWLTXNYWBE-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene typically involves the iodination of 1,3-dimethoxybenzene followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of the iodo and fluoromethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: Lacks the iodo and fluoromethoxy groups, making it less reactive in certain reactions.

    1,3-Dimethoxy-2-iodobenzene: Similar but lacks the fluoromethoxy group.

    1,3-Dimethoxy-5-iodobenzene: Similar but lacks the fluoromethoxy group.

Uniqueness

1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

2-(fluoromethoxy)-5-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-3-6(11)4-8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3

InChI Key

PFHTUWLTXNYWBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCF)OC)I

Origin of Product

United States

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